tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a highly specialized chemical compound with a unique molecular structure. It is known for its versatile potential in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves several steps. One common method starts with the Vilsmeier formylation of a precursor compound, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced with sodium borohydride in methanol to obtain an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of commercially available starting materials and simple reagents is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
tert-Butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
- tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness
tert-Butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound in scientific research .
Properties
CAS No. |
1955540-60-9 |
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Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
DWRQZVPMOAKIDV-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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